3beta-Hydroxy-delta5-cholenic acid
Overview
Description
3beta-Hydroxy-delta5-cholenic acid, also known as 3b-hydroxy-chol-5-en-24-oate, is a monohydroxy bile acid. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a metabolite of cholesterol and plays a significant role in the body’s metabolic processes .
Mechanism of Action
Target of Action
3b-Hydroxy-5-cholenoic acid is an active metabolite of cholesterol . It primarily targets the cytochrome P450 (CYP) isomer CYP27A1 , which is involved in the metabolism of cholesterol . It also modulates γ-secretase , an enzyme that plays a crucial role in the production of amyloid β peptides .
Mode of Action
The compound interacts with its targets by modulating their activity. For instance, it decreases the production of amyloid β (1-42) peptide (Aβ42) and increases Aβ38 levels, with no effect on total Aβ in CHO2B7 cells . This modulation of γ-secretase activity suggests a potential role in the pathogenesis of Alzheimer’s disease .
Biochemical Pathways
3b-Hydroxy-5-cholenoic acid is involved in the bile acid metabolism pathway . It is formed when cholesterol is metabolized by the CYP27A1 isomer . Bile acids, including 3b-Hydroxy-5-cholenoic acid, facilitate fat absorption and cholesterol excretion .
Pharmacokinetics
As a bile acid, it is known to undergo extensive enterohepatic circulation . This involves secretion into the bile, release into the intestines, and reuptake into the liver . A small fraction of bile acids remains in circulation .
Result of Action
The modulation of γ-secretase by 3b-Hydroxy-5-cholenoic acid results in altered levels of amyloid β peptides . This could potentially influence the development and progression of Alzheimer’s disease . Additionally, the role of this compound in bile acid metabolism suggests it may impact processes such as fat absorption and cholesterol excretion .
Action Environment
The action of 3b-Hydroxy-5-cholenoic acid can be influenced by various environmental factors. For instance, gut bacteria play a role in the transformation of primary bile acids, including 3b-Hydroxy-5-cholenoic acid, into secondary bile acids . Therefore, changes in gut microbiota composition could potentially affect the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
3b-Hydroxy-5-cholenoic acid plays a role in biochemical reactions, particularly in the metabolism of bile acids . It interacts with enzymes such as COX, potentially inhibiting its activity and reducing the synthesis of prostaglandins . Prostaglandins are bioactive lipids that play roles in inflammation, platelet aggregation, and growth .
Cellular Effects
The effects of 3b-Hydroxy-5-cholenoic acid on cells are complex and multifaceted. It has been found in children with the syndrome of hepatic ductular hypoplasia , suggesting a role in liver cell function. It may also influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3b-Hydroxy-5-cholenoic acid exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it may interact with phosphatidylinositol 3-kinase (PI3K) and enzymes related to fatty acid β-oxidation, modulating intracellular signal transduction and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3b-Hydroxy-5-cholenoic acid can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
3b-Hydroxy-5-cholenoic acid is involved in the metabolic pathway of bile acids . It interacts with enzymes and cofactors in this pathway, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Hydroxy-delta5-cholenic acid typically involves the oxidation of cholesterol. The process is catalyzed by cytochrome P450 enzymes, specifically CYP27A1. The reaction conditions often include the presence of oxygen and a suitable solvent such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using bioreactors that facilitate the enzymatic conversion of cholesterol. The use of immobilized enzymes and continuous flow systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more oxidized bile acids.
Reduction: The compound can be reduced to form less oxidized derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of more oxidized bile acids.
Reduction: Formation of less oxidized bile acid derivatives.
Substitution: Formation of substituted bile acids with different functional groups.
Scientific Research Applications
3beta-Hydroxy-delta5-cholenic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bile acid derivatives.
Biology: The compound is studied for its role in cholesterol metabolism and its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Comparison with Similar Compounds
- 3b-Hydroxy-5-cholestenoic acid
- Cholesteryl oleate
- Chenodeoxycholic acid
Comparison: 3beta-Hydroxy-delta5-cholenic acid is unique due to its specific hydroxylation pattern and its role as a modulator of γ-secretase. Unlike chenodeoxycholic acid, which is primarily involved in bile acid synthesis, this compound has distinct biochemical properties that make it valuable in neurodegenerative disease research .
Properties
IUPAC Name |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJCGFYHIANNA-QIZZZRFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317558 | |
Record name | Cholenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3b-Hydroxy-5-cholenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5255-17-4 | |
Record name | Cholenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5255-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3beta-Hydroxy-delta5-cholenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxy-5-cholenic acid, 3β- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVD67Y26MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3b-Hydroxy-5-cholenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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